

Technical Guide: Structure Elucidation of 1,9-Dimethyluric Acid[1]

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Compound of Interest

Compound Name: 1,9-Dimethyluric acid

CAS No.: 55441-62-8

Cat. No.: B055739

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Executive Summary

1,9-Dimethyluric acid (1,9-DMU) represents a distinct challenge in purine chemistry due to the high degree of structural isomerism inherent to the xanthine scaffold. As a metabolite of caffeine and theophylline, and a potential biomarker for physiological stress (e.g., spinal cord injury), its precise identification is critical. This guide outlines the rigorous structural elucidation of 1,9-DMU, distinguishing it from its common isomers (1,3-, 1,7-, and 3,7-dimethyluric acid) through a multi-modal approach combining rational synthesis, high-resolution NMR spectroscopy, and mass spectrometry.[1]

The Purine Isomer Challenge

The uric acid scaffold (7,9-dihydro-1H-purine-2,6,8(3H)-trione) possesses four nitrogen atoms capable of alkylation.[1] Direct methylation of uric acid is non-selective, typically yielding a mixture of N3-, N7-, and N9-methylated products due to tautomeric shifts.[1]

- The Problem: 1,9-DMU is isomeric with 1,3-DMU and 1,7-DMU (MW 196.16 g/mol).[1]

- The Solution: Structural proof relies on regioselective synthesis (Traube method) to establish a reference standard, followed by HMBC NMR to confirm the connectivity of methyl groups to the specific nitrogen positions.

Rational Synthesis: The Traube Method

To ensure the structure is 1,9-dimethyl rather than a random isomer, we employ a modified Traube purine synthesis. This method builds the pyrimidine ring first, fixing the N1 methyl, and then closes the imidazole ring with the N9 methyl already in place (or introduced selectively).

Synthesis Logic

- Starting Material: N-methylurea condenses with cyanoacetic acid.
- Pyrimidine Formation: Cyclization yields 1-methyl-4-amino-uracil.[1]
- Functionalization: Nitrosation at C5 followed by reduction yields the 4,5-diamino intermediate.
- Ring Closure: Reaction with a one-carbon donor (e.g., formic acid or urea) closes the imidazole ring. Note: To achieve N9-methylation specifically, the N-methyl group must be introduced on the amino group of the pyrimidine precursor prior to cyclization, or via selective alkylation of a protected intermediate.

Synthesis Workflow Diagram



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Figure 1: Modified Traube synthesis pathway for regioselective construction of **1,9-dimethyluric acid**.

Spectroscopic Elucidation

Once isolated, the compound is subjected to a battery of spectral analyses. The following data validates the 1,9-substitution pattern.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing 1,9-DMU from its isomers. The lack of symmetry in 1,9-DMU (unlike the potential symmetry of 1,3- or 3,7- isomers) results in distinct signals.

Key Diagnostic Features:

- N1-Methyl: Resonates downfield (~3.21 ppm) due to the deshielding effect of the flanking C2 and C6 carbonyls.
- N9-Methyl: Resonates slightly downfield (~3.29 ppm) but is distinguished by HMBC correlations to C4 and C8.^[1]
- C8 Carbonyl: The presence of a carbonyl at C8 (characteristic of uric acid derivatives) shifts the N9-methyl compared to xanthines (where C8 is a methine).

Table 1: Experimental NMR Data (D2O, 600 MHz)

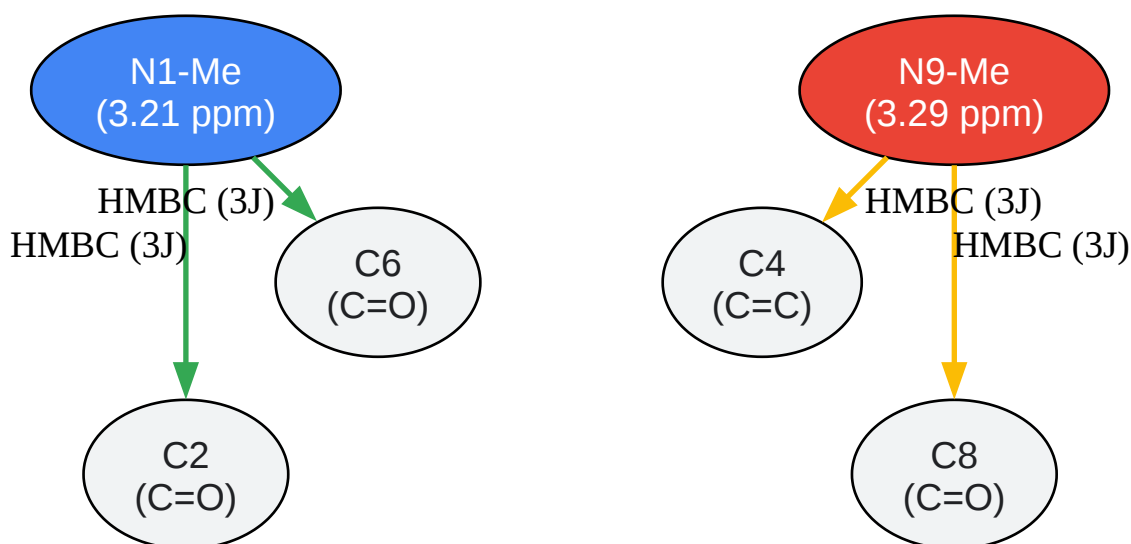
Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment	HMBC Correlations (Key)
1H	3.21	Singlet (3H)	N1-CH3	C2 (151.8), C6 (155. ^[1] 4)
1H	3.29	Singlet (3H)	N9-CH3	C4 (148.9), C8 (153. ^[1] 2)
13C	28.2	-	N1-CH3	-
13C	30.5	-	N9-CH3	-
13C	151.8	-	C2 (C=O)	-
13C	153.2	-	C8 (C=O)	-
13C	155.4	-	C6 (C=O)	-
13C	106.5	-	C5	-
13C	148.9	-	C4	-

Note: Shifts are referenced to TSP (0.00 ppm). Values are approximate based on literature for methyluric acids.

HMBC Connectivity Logic

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the "smoking gun."

- N1-Me Proof: The proton signal at 3.21 ppm shows strong 3-bond correlations to two carbonyl carbons (C2 and C6).[1] This confirms it is between two carbonyls (Imide region).
- N9-Me Proof: The proton signal at 3.29 ppm shows correlations to the C8 carbonyl and the C4 alkene carbon. It does not correlate to C6. This places it on the imidazole ring.



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Figure 2: HMBC correlations establishing the regiochemistry of methyl groups.

Mass Spectrometry (LC-MS/MS)

- Molecular Ion: $[M+H]^+ = 197.07$ Da.
- Fragmentation:
 - Loss of HNCO (43 Da) is common in uracils/uric acids.

- Diagnostic fragment at m/z ~140 (loss of methyl isocyanate) confirms the presence of N-methyl groups on the ring system.
- Differentiation from 1,3-DMU is often achieved via retention time (1,9-DMU is typically more polar due to the exposed N3/N7 protons capable of H-bonding).[1]

Experimental Protocols

Synthesis of 1,9-Dimethyluric Acid (Reference Standard)

Caution: Perform all steps in a fume hood. Cyanides and nitrosamines are hazardous.

- Preparation of 1-Methyl-4-aminouracil:
 - Reflux N-methylurea (0.1 mol) with cyanoacetic acid (0.1 mol) in acetic anhydride (20 mL) for 2 hours.
 - Cool to crystallize. Filter and wash with ethanol.
- Nitrosation:
 - Dissolve product in dilute NaOH. Add NaNO_2 (1.1 eq) at 0°C .
 - Add HCl dropwise to precipitate the 5-nitroso derivative (purple/red solid).
- Reduction & Methylation (Critical Step):
 - Reduce the nitroso group using $\text{Na}_2\text{S}_2\text{O}_4$ (sodium dithionite) in water to yield 1-methyl-4,5-diaminouracil.[1]
 - Differentiation: React the 5-amino group with methyl iodide (controlled stoichiometry) or use N-methylformamide in the next step to introduce the C8/N9 fragment.
 - Alternative: Cyclize with urea to form 1-methyluric acid, then selectively methylate N9 using dimethyl sulfate in alkaline conditions (requires chromatographic separation of isomers).
- Purification: Recrystallize from boiling water.

NMR Sample Preparation

- Solvent: Dissolve 5 mg of the isolated solid in 600 μ L of D₂O (Deuterium Oxide).
- pH Adjustment: Add 10 μ L of NaOD (40% in D₂O) if solubility is poor (uric acids are acidic; pK_a ~5.8).
- Reference: Add TMSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).
- Acquisition:
 - ¹H: 64 scans, 2s relaxation delay.
 - ¹³C: 1024 scans, power-gated decoupling.
 - gHMBC: Optimized for long-range coupling (J = 8 Hz).[1][2]

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Sources

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- [2. bionmr.unl.edu \[bionmr.unl.edu\]](#)
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